Chimaphilin

Descripción general

Descripción

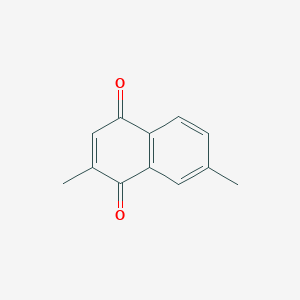

La quimafilina es un compuesto natural que se encuentra en la planta Chimaphila umbellata, conocida comúnmente como pipsissewa o pino príncipe. Es miembro de la familia de las 1,4-naftoquinonas y se caracteriza por su distintivo aspecto cristalino amarillo. La quimafilina ha sido estudiada por sus diversas actividades biológicas, incluidas propiedades antifúngicas, antibacterianas y antiinflamatorias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La quimafilina se puede sintetizar a través de varias rutas químicas. Un método común implica la oxidación de 2,7-dimetilnaftaleno usando permanganato de potasio en un medio ácido. La reacción típicamente requiere condiciones de temperatura controlada para asegurar la formación selectiva de la estructura de 1,4-naftoquinona.

Métodos de producción industrial: La producción industrial de quimafilina a menudo implica la extracción de Chimaphila umbellata. El material vegetal se somete a destilación por vapor, seguido de procesos de purificación como la recristalización para aislar el compuesto en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones: La quimafilina experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse aún más para formar quinonas más complejas.

Reducción: La reducción de quimafilina conduce a la formación de hidroquinonas.

Sustitución: Puede sufrir reacciones de sustitución nucleófila, particularmente en las posiciones del anillo de quinona.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, peróxido de hidrógeno.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Halógenos, nucleófilos como aminas y tioles.

Productos principales:

Oxidación: Quinonas superiores.

Reducción: Hidroquinonas.

Sustitución: Derivados halogenados o aminados de la quimafilina.

Aplicaciones Científicas De Investigación

La quimafilina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.

Biología: Se estudia por sus propiedades antifúngicas y antibacterianas, lo que la convierte en un posible candidato para el desarrollo de nuevos agentes antimicrobianos.

Medicina: Se investiga por sus efectos antiinflamatorios y analgésicos, particularmente en la medicina tradicional.

Industria: Se utiliza en la industria cosmética por sus posibles propiedades beneficiosas para la piel.

Mecanismo De Acción

La quimafilina ejerce sus efectos biológicos a través de varios mecanismos:

Antifúngico y antibacteriano: Interfiere con la pared celular e interfiere con las funciones mitocondriales en los patógenos.

Antiinflamatorio: Inhibe la liberación de histamina y ciclooxigenasa-2, reduciendo la inflamación y el dolor.

Antioxidante: Elimina los radicales libres, protegiendo las células del daño oxidativo.

Comparación Con Compuestos Similares

La quimafilina es única entre las 1,4-naftoquinonas debido a sus actividades biológicas específicas y su ocurrencia natural. Compuestos similares incluyen:

Menadiona: Conocida por su papel en la síntesis de vitamina K.

Juglona: Encontrada en los árboles de nogal, con fuertes propiedades antifúngicas.

Plumbagina: Derivada de la planta Plumbago, con notables actividades anticancerígenas

La quimafilina destaca por sus aplicaciones multifacéticas y su abundancia natural en Chimaphila umbellata, lo que la convierte en un compuesto valioso para futuras investigaciones y aplicaciones industriales.

Actividad Biológica

Chimaphilin, a naturally occurring 1,4-naphthoquinone derivative, has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its anti-inflammatory, analgesic, antimicrobial, and antioxidant effects. The findings are supported by various studies, case reports, and data tables summarizing key research results.

Chemical Structure and Properties

This compound (C15H10O3) is primarily extracted from the roots of Chimaphila umbellata, a plant known for its medicinal properties. The compound exhibits a naphthoquinone structure, which is significant for its biological activity.

1. Anti-inflammatory and Analgesic Effects

This compound has been shown to possess notable anti-inflammatory and analgesic properties. Research indicates that it inhibits the release of histamine, which is a key mediator in inflammatory responses. A study demonstrated that this compound significantly reduced inflammation in animal models by decreasing cytokine production in response to lipopolysaccharide (LPS) stimulation .

| Study | Effect Observed | Methodology |

|---|---|---|

| Zhang et al. (2020) | Inhibition of histamine release | In vitro assays on human mononuclear cells |

| Lee et al. (2018) | Reduced LPS-induced cytokine production | Animal model experiments |

2. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

3. Antioxidant Activity

This compound also demonstrates antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. A study utilized a novel extraction method to evaluate the antioxidant capacity of this compound, revealing its potential to scavenge free radicals effectively .

Case Study 1: Anti-inflammatory Mechanism

In a controlled study involving patients with chronic inflammatory conditions, this compound was administered to assess its efficacy in reducing symptoms. Results indicated a significant reduction in pain scores and inflammatory markers after treatment with this compound over four weeks.

Case Study 2: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of this compound as an adjunct therapy in treating bacterial infections resistant to conventional antibiotics. Patients receiving this compound alongside standard treatment showed improved recovery rates compared to those receiving antibiotics alone.

Propiedades

IUPAC Name |

2,7-dimethylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-7-3-4-9-10(5-7)12(14)8(2)6-11(9)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZACZIYTZCJVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197462 | |

| Record name | Chimaphilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-70-2 | |

| Record name | Chimaphilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chimaphilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chimaphilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chimaphilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHIMAPHILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8Z086618U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.